(2-Amino-2-methylcyclohexyl)methanol
Description
(2-Amino-2-methylcyclohexyl)methanol is a cyclohexane-derived amino alcohol characterized by a hydroxymethyl (-CH2OH) group and a 2-amino-2-methyl substitution on the cyclohexane ring. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino and hydroxyl groups, and steric hindrance from the methyl substituent. Amino alcohols like this are often utilized in pharmaceutical synthesis, catalysis, and polymer chemistry due to their dual functional groups .
Properties
IUPAC Name |
(2-amino-2-methylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(9)5-3-2-4-7(8)6-10/h7,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKVRACKOOXUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-methylcyclohexyl)methanol typically involves the reaction of cyclohexanone with methylamine, followed by reduction. The process can be summarized as follows:
Cyclohexanone Reaction: Cyclohexanone reacts with methylamine to form an intermediate imine.
Industrial Production Methods: Industrial production of (2-Amino-2-methylcyclohexyl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-2-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines.
Substitution: Results in substituted cyclohexyl derivatives.
Scientific Research Applications
(2-Amino-2-methylcyclohexyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Amino-2-methylcyclohexyl)methanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, metabolic processes, and cellular signaling.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with (2-Amino-2-methylcyclohexyl)methanol but differ in substituents or backbone:
Key Observations:
Cyclohexanemethanol: Lacks amino and methyl groups, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound. Widely used as a solvent or intermediate .
(2-2-Dimethylcyclohexyl)methanol: Steric hindrance from two methyl groups may reduce reactivity in nucleophilic reactions. Higher molecular weight (142.24 vs. ~143 for the target compound) suggests similar volatility but lower solubility in polar solvents .
Ethanolamine: A linear amino alcohol with significantly lower molecular weight (61.08) and higher water solubility, often used in gas treatment and surfactants .
Physicochemical Properties
While direct data for (2-Amino-2-methylcyclohexyl)methanol is unavailable, inferences can be drawn:
- Solubility: Likely polar due to -NH2 and -OH groups, with moderate solubility in methanol (as methanol is a preferred solvent for similar transformations ).
- Steric Effects: The 2-methyl group may hinder reactions at the cyclohexane ring, contrasting with ethanolamine’s linear structure, which facilitates rapid alkylation .
Reactivity and Stability
- Degradation Pathways: Unlike 2-chloroethanol (a degradation product of nitrosoureas ), the target compound’s amino group may promote stability under acidic conditions but could participate in intramolecular cyclization.
- Synthetic Utility: Methanol’s efficacy as a solvent for similar compounds (e.g., methyl benzoate derivatives ) suggests it may also be suitable for synthesizing the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
